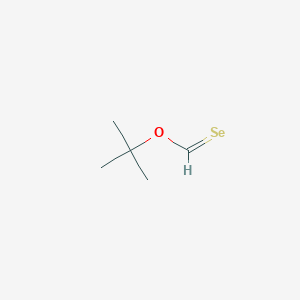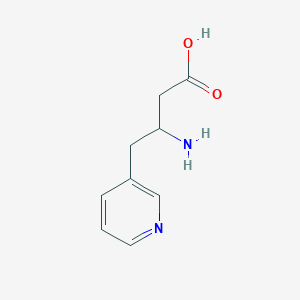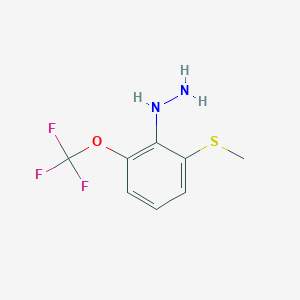
(5-Chloro-6-phenylpyridin-3-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Chloro-6-phenylpyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C11H9BClNO2 and a molecular weight of 233.46 g/mol . This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a chlorine atom and a phenyl group. Organoboron compounds, such as this compound, are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-6-phenylpyridin-3-yl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base . The reaction is usually carried out under mild conditions, such as room temperature, and can be completed within a few hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to handle and perform organolithium chemistry, enabling the synthesis of various compounds with high throughput . This method ensures efficient production while maintaining the quality and purity of the final product.
化学反应分析
Types of Reactions
(5-Chloro-6-phenylpyridin-3-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The chlorine atom on the pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide, used for the oxidation of the boronic acid group.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling reactions.
Phenols: Formed through the oxidation of the boronic acid group.
科学研究应用
(5-Chloro-6-phenylpyridin-3-yl)boronic acid has a wide range of applications in scientific research, including:
作用机制
The primary mechanism of action of (5-Chloro-6-phenylpyridin-3-yl)boronic acid involves its role as a reagent in Suzuki-Miyaura cross-coupling reactions. The reaction mechanism includes the following steps :
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group attached to the boron atom.
4-Formylphenylboronic Acid: A boronic acid with a formyl group attached to the phenyl ring.
3-Formylphenylboronic Acid: Another boronic acid with a formyl group, but attached at a different position on the phenyl ring.
Uniqueness
(5-Chloro-6-phenylpyridin-3-yl)boronic acid is unique due to the presence of both a chlorine atom and a phenyl group on the pyridine ring. This structural feature allows for diverse reactivity and applications in various fields of research and industry .
属性
分子式 |
C11H9BClNO2 |
|---|---|
分子量 |
233.46 g/mol |
IUPAC 名称 |
(5-chloro-6-phenylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C11H9BClNO2/c13-10-6-9(12(15)16)7-14-11(10)8-4-2-1-3-5-8/h1-7,15-16H |
InChI 键 |
SHCIEOOJUZEOEA-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=C(N=C1)C2=CC=CC=C2)Cl)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


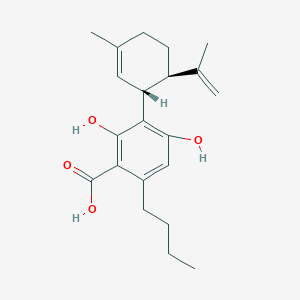

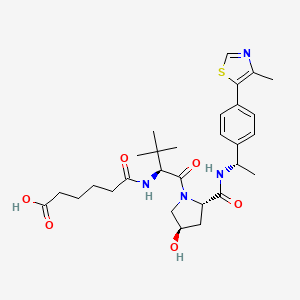
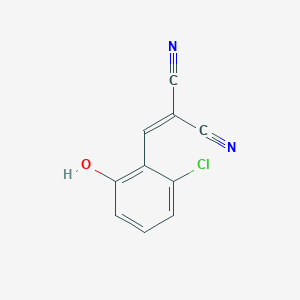
![Butanoic acid, 4-[2,6-bis(1,1-dimethylethyl)-4-formylphenoxy]-, ethyl ester](/img/structure/B14074522.png)
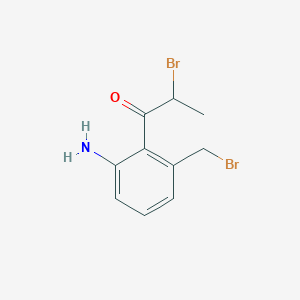
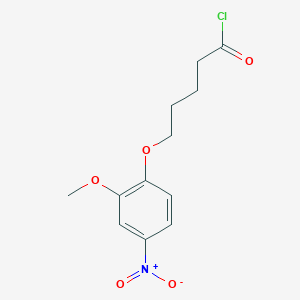
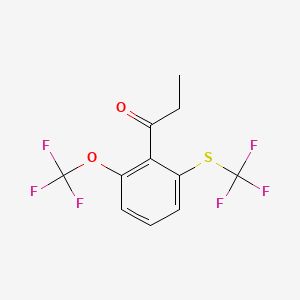
![(2S)-2-[(3R,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]pentanedioic acid](/img/structure/B14074535.png)
![Methyl 3-[(but-3-en-1-yl)amino]but-2-enoate](/img/structure/B14074540.png)
